molecular formula C14H16FN3OS B11789043 5-(3-Fluorobenzyl)-2-morpholinothiazol-4-amine

5-(3-Fluorobenzyl)-2-morpholinothiazol-4-amine

Cat. No.: B11789043
M. Wt: 293.36 g/mol
InChI Key: TYISLRYWWKBOSB-UHFFFAOYSA-N
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Description

5-(3-Fluorobenzyl)-2-morpholinothiazol-4-amine is a synthetic organic compound that features a thiazole ring, a morpholine ring, and a fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorobenzyl)-2-morpholinothiazol-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction where a suitable leaving group on the thiazole ring is replaced by a morpholine moiety.

    Attachment of the Fluorobenzyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorobenzyl)-2-morpholinothiazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

5-(3-Fluorobenzyl)-2-morpholinothiazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-(3-Fluorobenzyl)-2-morpholinothiazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chlorobenzyl)-2-morpholinothiazol-4-amine
  • 5-(3-Bromobenzyl)-2-morpholinothiazol-4-amine
  • 5-(3-Methylbenzyl)-2-morpholinothiazol-4-amine

Uniqueness

5-(3-Fluorobenzyl)-2-morpholinothiazol-4-amine is unique due to the presence of the fluorine atom, which can significantly alter the compound’s electronic properties, reactivity, and biological activity compared to its analogs with different substituents.

Properties

Molecular Formula

C14H16FN3OS

Molecular Weight

293.36 g/mol

IUPAC Name

5-[(3-fluorophenyl)methyl]-2-morpholin-4-yl-1,3-thiazol-4-amine

InChI

InChI=1S/C14H16FN3OS/c15-11-3-1-2-10(8-11)9-12-13(16)17-14(20-12)18-4-6-19-7-5-18/h1-3,8H,4-7,9,16H2

InChI Key

TYISLRYWWKBOSB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=C(S2)CC3=CC(=CC=C3)F)N

Origin of Product

United States

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